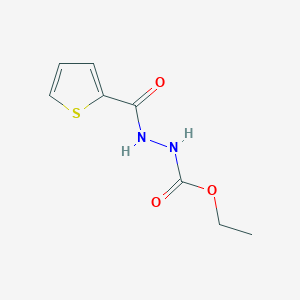

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate

Description

Properties

CAS No. |

155164-71-9 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

ethyl N-(thiophene-2-carbonylamino)carbamate |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |

InChI Key |

FZGHHXFEQNOWPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

Reagent Preparation :

- Thiophene-2-carbonyl chloride is synthesized via chlorination of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

- Ethyl hydrazine-1-carboxylate is prepared by reacting ethyl chloroformate with hydrazine hydrate in anhydrous solvents.

Reaction Conditions :

- The reaction is typically performed in anhydrous solvents (e.g., dichloromethane, acetonitrile) under inert atmospheres (N₂ or Ar).

- A base (e.g., triethylamine) is added to neutralize HCl byproducts and drive the reaction to completion.

Workup :

- The reaction mixture is quenched with water, and the product is extracted using ethyl acetate.

- Purification involves recrystallization from ethanol or chromatography (e.g., silica gel).

Example Protocol :

| Reagent | Quantity (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Thiophene-2-carbonyl Cl | 1.0 | DCM | 0–25°C | 2–4 h | 75–85% |

| Ethyl hydrazine-1-carboxylate | 1.0 | – | – | – | – |

| Triethylamine | 1.2 | – | – | – | – |

Data inferred from analogous reactions in.

Hydrazinolysis of Activated Thiophene-2-Carboxylate Esters

An alternative method employs activated esters to enhance nucleophilic substitution efficiency. This approach is particularly effective for sterically hindered substrates.

Mechanism Overview

Activation Step :

- Thiophene-2-carboxylic acid is converted to an activated ester using coupling agents like dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt).

- Example: Formation of N,N'-dicyclohexylcarbamidic thiophene-2-carboxylic anhydride as an intermediate.

Hydrazinolysis :

- Hydrazine hydrate reacts with the activated ester to yield the hydrazide.

Advantages

- High Yields : Reported up to 90% for similar thiophenecarbohydrazides.

- Mild Conditions : Reactions proceed at 0–25°C in acetonitrile.

Procedure for Activated Ester Synthesis :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Activation | DCCI (1.2 eq), HOBt (1.2 eq), CH₃CN, 0°C | Activate carboxylic acid group |

| 2. Hydrazinolysis | Hydrazine hydrate (1.5 eq), CH₃CN, 0°C → RT | Form hydrazide bond |

| 3. Workup | Filtration (DCU removal), extraction (EtOAc) | Isolate pure product |

Comparative Analysis of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Direct Condensation | Thiophene-2-carbonyl Cl, Ethyl hydrazine-1-carboxylate | DCM/CH₃CN | 0–25°C | 75–85% | High |

| Activated Ester Route | DCCI, HOBt, Hydrazine hydrate | CH₃CN | 0–25°C | 85–90% | >95% |

Challenges and Optimization Strategies

Solvent Selection

- Polar Aprotic Solvents (e.g., acetonitrile, DCM): Enhance reaction rates by stabilizing intermediates.

- Avoid Protic Solvents : Hydrazine’s nucleophilicity is reduced in polar protic media, slowing reactions.

Catalysts and Additives

Purification

- Recrystallization : Ethanol is effective for removing unreacted starting materials.

- Chromatography : Silica gel columns may be required for complex mixtures.

Applications in Further Synthesis

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate serves as a precursor in:

- Triazole Synthesis : Reacts with isothiocyanates to form 1,2,4-triazole-3-thiones.

- Hydrazone Formation : Condenses with aldehydes to generate hydrazones for Schiff base synthesis.

Example: Triazole Derivative Synthesis

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Haloaryl isothiocyanate | Reflux in EtOH, NaOH aqueous | 4-Haloaryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thione | 70–85% |

Data from.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate serves as a precursor in the synthesis of various bioactive heterocycles, particularly triazoles and thiazoles. For instance, it has been utilized to synthesize thiophene-linked 1,2,4-triazoles through reactions with haloaryl isothiocyanates, resulting in compounds with promising antimicrobial properties . The reaction conditions typically involve heating in ethanol, which facilitates the formation of the desired triazole derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of compounds derived from this compound. For example, a series of thiophene-linked 1,2,4-triazoles demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria . The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis or function.

Ligand Development for Metal Complexes

The compound has also been explored as a ligand in coordination chemistry. Thiophene derivatives are known for their ability to form stable complexes with transition metals, which can be utilized in catalysis and material science applications. The synthesis of metal complexes using this compound has shown potential for developing new catalysts with enhanced reactivity and selectivity .

Drug Design and Hybrid Molecules

In drug design, this compound has been integrated into hybrid molecules that combine different pharmacophores. This approach aims to enhance therapeutic efficacy while minimizing side effects. For example, its incorporation into fluoroquinolone derivatives has been investigated for dual-action against bacterial infections .

Material Science Applications

Beyond biological applications, this compound's unique structural features make it suitable for developing advanced materials. Its derivatives have been studied for use in organic electronics and photonic devices due to their electronic properties stemming from the thiophene moiety .

Table: Summary of Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate can be compared to other acylhydrazine-carboxylates, focusing on substituent effects, synthesis efficiency, and biological activity.

Key Observations:

Substituent Effects: Thiophene vs. Chlorinated Benzoyl Groups: The 2,4-dichlorobenzoyl derivative (102) demonstrates higher electrophilicity, enabling phosphorylation reactions .

Synthetic Efficiency :

- Ethyl carbazate-based syntheses (e.g., ) generally achieve high yields (>90%), whereas tert-butyl analogs require acidic deprotection steps (e.g., TFA in ) .

Stability :

- The tert-butyl group in 2a is acid-labile, making it unsuitable for prolonged storage in acidic media. In contrast, ethyl esters (e.g., the target compound) are more stable under similar conditions .

Key Observations:

- Thiophene vs. Pyrazole Hybrids : The pyrazole-thiophene hybrid (compound 4) exhibits antidepressant activity, whereas simpler acylhydrazines (e.g., benzo[b]thiophene derivatives) show antimicrobial effects .

- Role of Heterocycles : Thiophene-containing compounds may enhance lipophilicity and membrane permeability compared to purely aromatic (e.g., benzoyl) analogs.

Biological Activity

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring linked to a hydrazine derivative and an ethyl ester group. The compound's structure is significant as it influences its reactivity and interaction with biological targets. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with hydrazine derivatives under acidic conditions, often yielding the desired product in moderate to high yields.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

1. Antimicrobial Activity

Studies have shown that compounds related to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition rates. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent .

2. Anticancer Properties

The compound is also being investigated for its anticancer activity. In vitro studies have revealed that it can induce cytotoxic effects in cancer cell lines, such as HepG2 (liver cancer) and others. The observed IC50 values indicate varying degrees of potency, which are essential for assessing its potential as a therapeutic agent .

3. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development aimed at targeting these enzymes .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

The biological activities of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, inhibiting their function and disrupting metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate, and how can purity be optimized?

- Methodology :

- Hydrazinolysis : React thiophene-2-carboxylic acid esters with hydrazine hydrate in ethanol under reflux (≥80°C, 1–3 h). Monitor by TLC. Recrystallize from ethanol/1,4-dioxane (2:1) for high purity (≥90% yield) .

- Activated Esters : Use carbonyl diimidazole (CDI) or COMU to activate the carboxylic acid before coupling with ethyl hydrazinecarboxylate derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Key Techniques :

- NMR : Report δ values for hydrazine NH (~8.5–10.5 ppm), thiophene protons (~6.8–7.8 ppm), and ethyl group (1.2–1.5 ppm for CH3, 4.1–4.3 ppm for CH2) .

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200–3350 cm⁻¹) stretches .

- X-ray Crystallography : Use SHELX for structure refinement. Report space group (e.g., P21/c), unit cell parameters (e.g., a = 6.12 Å, β = 98.65°), and R-factor (e.g., R(F) = 0.0455) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Perform accelerated degradation studies (40°C/75% RH for 3 months). Monitor via HPLC for decomposition products (e.g., hydrolysis to thiophene-2-carbohydrazide).

- Store at 2–8°C in amber vials under inert gas (Ar/N2) to prevent oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity in cyclization or halogenation reactions involving this compound?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., halocyclization via NBS-mediated bromonium ion intermediates). Compare activation energies for 5- vs. 6-membered ring formation .

- Docking Studies : Screen for binding to biological targets (e.g., SARS-CoV-2 3CL protease) using AutoDock Vina. Prioritize substituents with ΔG < −7 kcal/mol .

- Validation : Cross-reference computational results with experimental yields (e.g., 68% for hydrazone formation in Scheme 39) .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms or stereochemical outcomes?

- Case Study :

- For E/Z isomerism in hydrazone derivatives, use SHELXL refinement to assign configurations based on C=N bond lengths (1.28–1.32 Å for E, longer for Z) and dihedral angles (e.g., 89.32° for orthogonal phenyl groups) .

- Compare experimental data (e.g., R(F) = 0.0455) with Cambridge Structural Database entries to identify outliers .

Q. What mechanistic insights explain divergent yields in allylation or halocyclization reactions?

- Analysis :

- Allylation : Deprotonate hydrazide with NaH (2.5 eq.) in THF before adding trans-cinnamyl bromide (1.2 eq.). SN2 mechanisms favor linear products, while steric hindrance reduces yields in branched analogs .

- Halocyclization : Optimize solvent polarity (CH2Cl2 > EtOAc) and temperature (0°C vs. RT). Higher polarity stabilizes zwitterionic intermediates, improving regioselectivity (e.g., 5-exo vs. 6-endo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.